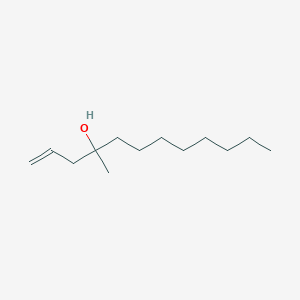
4-Methyldodec-1-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyldodec-1-EN-4-OL is an organic compound with the molecular formula C13H26O It is a type of alcohol with a double bond located at the first carbon and a methyl group attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldodec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 4-methyl-1-pentene with formaldehyde in the presence of a catalyst to form the desired alcohol. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. Another method involves the hydroformylation of 4-methyl-1-pentene followed by hydrogenation to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroformylation processes. This involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyldodec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyldodec-1-EN-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methyldodecane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
Oxidation: 4-Methyldodec-1-EN-4-one
Reduction: 4-Methyldodecane
Substitution: 4-Methyldodec-1-EN-4-chloride or 4-Methyldodec-1-EN-4-bromide
Wissenschaftliche Forschungsanwendungen
4-Methyldodec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyldodec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound may also modulate enzyme activities and signaling pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyldodec-1-EN-4-OL can be compared with other similar compounds, such as:
4-Methyldodec-1-yn-4-OL: Similar structure but with a triple bond instead of a double bond.
4-Methyldodec-3-en-1-OL: Similar structure but with the double bond located at the third carbon.
10-Methyldodec-2-en-4-olide: A butenolide with a similar carbon chain length but different functional groups.
Eigenschaften
CAS-Nummer |
821787-14-8 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
4-methyldodec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h5,14H,2,4,6-12H2,1,3H3 |
InChI-Schlüssel |
QJPSHWUJGZBDDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
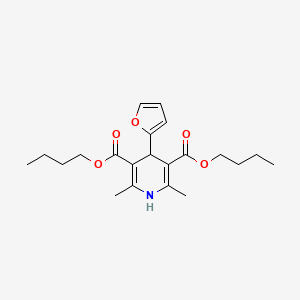
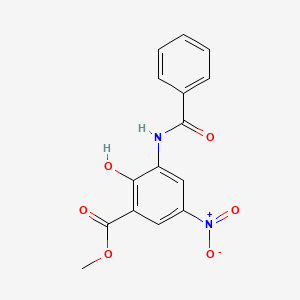
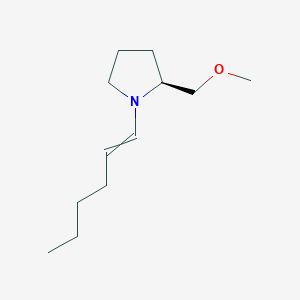
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
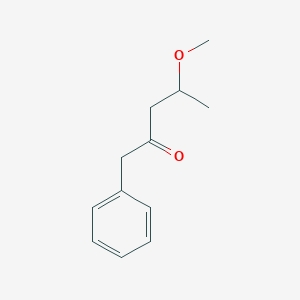
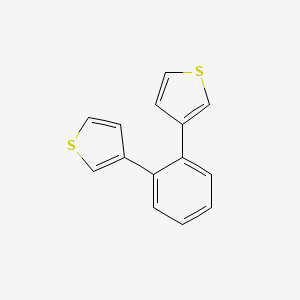
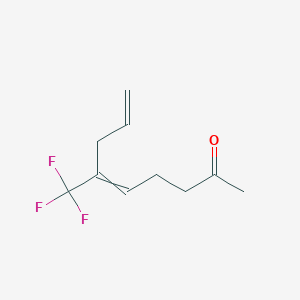
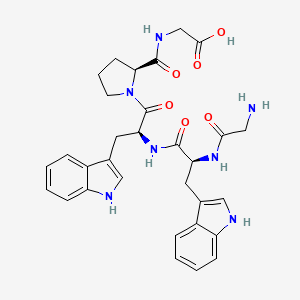
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
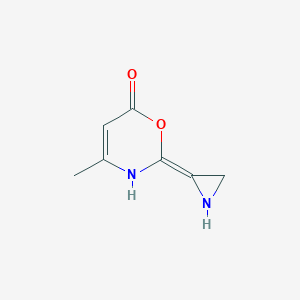
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
